N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
The compound is a derivative of piperazine, which is a class of compounds with a wide range of biological and pharmaceutical activity . Piperazine derivatives have been studied as ligands for alpha1-adrenergic receptors , which are a class of G-protein-coupled receptors (GPCRs) that play a significant role in the treatment of numerous disorders .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized a range of novel compounds, including derivatives and analogs of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide, to explore their potential biological activities. For example, compounds with modified benzodifuranyl, triazine, and oxadiazepine structures derived from natural compounds like visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds showed significant inhibition of cyclooxygenase enzymes (COX-1/COX-2), suggesting potential applications in the treatment of inflammation and pain (A. Abu‐Hashem et al., 2020).
Antimicrobial Activities
Another area of application is the synthesis of 1,2,4-triazole derivatives and their antimicrobial activities. Novel compounds synthesized from various ester ethoxycarbonylhydrazones exhibited good to moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (H. Bektaş et al., 2007).
Receptor Antagonism
This compound has also been investigated for its effects on neurotransmitter receptors, particularly serotonin (5-HT) receptors. It has been identified as a potent and selective antagonist of the 5-HT1A receptor, demonstrating the compound's potential application in neuropsychiatric disorder research and treatment. Such compounds may aid in understanding the complex roles of serotonin receptors in brain function and could lead to new therapeutic strategies (R. Craven et al., 1994).
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes: α1A-, α1B-, and α1D-ARs . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the alpha1-adrenergic receptors, by acting as a ligand . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The results identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. By acting as a ligand for these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially providing therapeutic benefits for a range of disorders .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-14-15(13-20-25-14)18(23)19-7-8-21-9-11-22(12-10-21)16-5-3-4-6-17(16)24-2/h3-6,13H,7-12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOOOQGBDPHDAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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